molecular formula C13H20ClN B13635624 (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13635624
M. Wt: 225.76 g/mol
InChI Key: AKMJSBFUAFSUMU-ZOWNYOTGSA-N
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Description

(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a tetrahydronaphthalene ring system substituted with an isopropyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

    Formation of the Tetrahydronaphthalene Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydronaphthalene ring system.

    Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions, often using isopropyl halides in the presence of a base.

    Amination: The amine group is introduced via reductive amination or other suitable amination reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific combination of the tetrahydronaphthalene ring system, isopropyl group, and amine functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

(1S)-7-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11;/h6-9,13H,3-5,14H2,1-2H3;1H/t13-;/m0./s1

InChI Key

AKMJSBFUAFSUMU-ZOWNYOTGSA-N

Isomeric SMILES

CC(C)C1=CC2=C(CCC[C@@H]2N)C=C1.Cl

Canonical SMILES

CC(C)C1=CC2=C(CCCC2N)C=C1.Cl

Origin of Product

United States

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